Differentiation from Non-Sulfonylated Piperidine Analogs via Lipophilicity (XLogP3-AA)
The methanesulfonyl group in CAS 1157073-39-6 reduces lipophilicity compared to non-sulfonylated piperidine analogs, a critical parameter for predicting membrane permeability and aqueous solubility. The compound's computed XLogP3-AA value is 0 [1]. In contrast, the structurally related N-(piperidin-4-yl)acetamide (without the sulfonyl group) is predicted to be significantly more lipophilic, which would alter its distribution and reaction profile in both chemical and biological systems.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | N-(piperidin-4-yl)acetamide (Predicted Value) |
| Quantified Difference | > 0 (Lower lipophilicity for target compound) |
| Conditions | Computational prediction by XLogP3 3.0 algorithm |
Why This Matters
This lower lipophilicity is a key differentiator for applications requiring improved aqueous solubility or reduced non-specific binding, making it unsuitable for direct replacement by a more hydrophobic analog without re-optimizing the entire experimental or manufacturing protocol.
- [1] PubChem. (2025). Computed Properties for CID 43424237, 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide. National Center for Biotechnology Information. View Source
